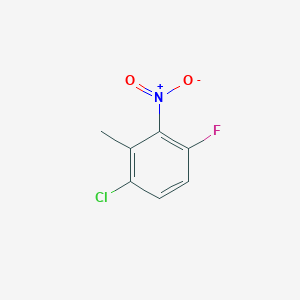

2-Chloro-5-fluoro-6-nitro-toluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUUVKHJBZOXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Chloro-5-fluoro-6-nitro-toluene: A Predictive and Methodological Guide

Molecular Structure and Predicted Spectroscopic Behavior

2-Chloro-5-fluoro-6-nitro-toluene is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[1] It presents as a yellow to brown crystalline mass or powder with a melting point between 42°C and 45°C.[1] The arrangement of the chloro, fluoro, nitro, and methyl groups on the toluene backbone dictates its unique spectroscopic fingerprint. The electron-withdrawing nature of the nitro and halogen groups, coupled with the electron-donating methyl group, creates a distinct electronic environment that will be reflected in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-5-fluoro-6-nitro-toluene, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Chloro-5-fluoro-6-nitro-toluene

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| CH₃ | ~2.5 | Singlet (s) | The methyl group is adjacent to the nitro group and a chlorinated carbon, leading to a downfield shift compared to unsubstituted toluene. The absence of adjacent protons results in a singlet. This prediction is based on data from similar structures like 2-chloro-6-nitrotoluene.[2] |

| Ar-H (H-3) | ~7.5 - 7.8 | Doublet of doublets (dd) | This proton is ortho to the nitro group and meta to the chlorine atom, resulting in a significant downfield shift. It will be coupled to the adjacent aromatic proton (H-4). |

| Ar-H (H-4) | ~7.2 - 7.5 | Doublet of doublets (dd) | This proton is ortho to the fluorine atom and meta to the nitro group. It will be coupled to the adjacent aromatic proton (H-3). Data from 2-fluoro-5-nitrotoluene can be used as a reference.[3] |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all seven carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-5-fluoro-6-nitro-toluene

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| CH₃ | ~15 - 20 | The methyl carbon will be in the aliphatic region, with its shift influenced by the adjacent aromatic ring and nitro group. |

| C-Cl | ~130 - 135 | The carbon atom bonded to chlorine will experience a downfield shift due to the electronegativity of chlorine. |

| C-F | ~155 - 165 (d) | The carbon bonded to fluorine will show a large downfield shift and will appear as a doublet due to ¹J(C-F) coupling. |

| C-NO₂ | ~145 - 150 | The carbon attached to the nitro group is significantly deshielded. |

| C-CH₃ | ~135 - 140 | The carbon bearing the methyl group. |

| C-H (C-3) | ~125 - 130 | Aromatic carbon chemical shifts are influenced by the combined electronic effects of all substituents. |

| C-H (C-4) | ~115 - 120 (d) | This carbon is ortho to the fluorine and will show a smaller C-F coupling. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 2-Chloro-5-fluoro-6-nitro-toluene

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C-H (in CH₃) | 2980 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1475 | Stretching |

| Nitro (NO₂) | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Cl | 850 - 550 | Stretching |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.

Caption: Workflow for FT-IR Data Acquisition using the ATR Method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrum

Molecular Ion Peak: The molecular ion peak (M⁺) is expected at an m/z of 189, corresponding to the molecular weight of 2-Chloro-5-fluoro-6-nitro-toluene.[1] Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is also anticipated, arising from the natural abundance of the ³⁷Cl isotope.

Key Fragmentation Pathways: The fragmentation of 2-Chloro-5-fluoro-6-nitro-toluene is expected to be influenced by the stability of the aromatic ring and the nature of the substituents.

-

Loss of NO₂: A significant fragment at m/z 143 is predicted, corresponding to the loss of a nitro group (NO₂, 46 Da).

-

Loss of Cl: A fragment at m/z 154 could result from the loss of a chlorine atom (35 Da).

-

Loss of CH₃: A fragment at m/z 174 would indicate the loss of the methyl group (15 Da).

-

Tropylium Ion Formation: A peak at m/z 91, characteristic of many toluene derivatives, may be observed due to the formation of the tropylium cation.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable organic compounds.

Caption: General Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Chloro-5-fluoro-6-nitro-toluene, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a framework for obtaining high-quality, reliable data. For researchers and scientists working with this important pharmaceutical intermediate, this guide serves as a valuable resource for anticipating and interpreting its spectroscopic characteristics, thereby aiding in its synthesis, purification, and quality control.

References

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-5-fluorotoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]

-

University of California, Irvine, Department of Chemistry. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2-Chloro-5-fluoro-6-nitro-toluene

[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound Name: 2-Chloro-5-fluoro-6-nitrotoluene CAS Number: 1805527-07-4 Synonyms: 1-chloro-5-fluoro-4-methyl-2-nitrobenzene; 6-Chloro-3-fluoro-2-nitrotoluene (non-standard numbering) Role: Key Pharmacophore Intermediate (Ceritinib synthesis)[1][2][3]

| Property | Specification / Value | Operational Implication |

| Physical State | Crystalline Solid / Low-Melting Mass | Can bridge between solid handling and molten liquid transfer.[1][2] |

| Color | Yellow to Brown | Darkening indicates oxidation or thermal degradation.[1][2] |

| Melting Point | 42°C – 45°C | CRITICAL: Easily melts during handling; requires temperature-controlled storage to prevent caking.[1][2] |

| Molecular Weight | 189.57 g/mol | - |

| Solubility | Soluble in DCM, EtOAc, DMSO | Use compatible solvents for wash-down; avoid water for initial cleaning.[1][2] |

| Energetic Group | Nitro (-NO₂) ortho to Methyl (-CH₃) | High Hazard: Potential for acinitro tautomerization and autocatalytic decomposition at elevated temperatures.[1][2] |

Hazard Identification & Mechanistic Safety

Predicted GHS Classification

Based on Structure-Activity Relationships (SAR) of chloronitrotoluene analogs.[1][2]

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2]

-

Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2]

Thermal & Energetic Hazards (The "Ortho-Effect")

The structural proximity of the nitro group (position 6) to the methyl group (position 1) creates a latent thermal hazard known as the "Ortho-Effect."[1][2]

-

Mechanism: At temperatures >180°C (or lower with catalysis), the methyl proton can migrate to the nitro oxygen, forming an acinitro species.[1][2] This intermediate rapidly decomposes, releasing massive heat and gaseous byproducts (NOx, CO), leading to thermal runaway.

-

Safety Limit: Never heat neat material above 100°C without rigorous DSC (Differential Scanning Calorimetry) validation.[1][2]

Safe Handling Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this low-melting solid to minimize exposure and thermal risk.

Caption: Decision matrix for handling 2-Chloro-5-fluoro-6-nitrotoluene based on its physical state (Solid vs. Melt).

Specific Handling Procedures

A. Solids Handling (Powder)[1][2]

-

Engineering Control: Handle exclusively in a chemical fume hood or powder containment enclosure (balance enclosure).[1][2]

-

PPE: Nitrile gloves (double gloved recommended due to nitro-aromatic permeation), lab coat, safety glasses, and N95 respirator if dust is visible.[1][2]

-

Static Control: As a nitro-aromatic, the dust may be explosible.[1][2] Ground all conductive equipment. Use anti-static liners.[1][2]

B. Melt Handling (Liquefied)[1][2]

-

Melting Protocol: If the material has fused (common due to 42°C MP), melt it using a water bath set to 50-60°C .[1][2]

C. Reaction Safety (Synthesis Context)

-

Exotherm Management: When using this intermediate (e.g., nucleophilic aromatic substitution of the Chlorine or Fluorine), anticipate rapid exotherms.[1][2]

-

Solvent Selection: Avoid strong bases (e.g., NaOH, KOH) in the absence of solvent; these can trigger polymerization or decomposition of the nitro group.[1][2] Preferred solvents: DMF, DMSO, or Toluene (with cooling).[2]

Emergency Response & Storage

Storage Conditions

-

Temperature: Store refrigerated (2°C – 8°C). Storing at room temperature often leads to partial melting and "brick" formation.[1]

-

Segregation: Store away from strong reducing agents (hydrides), strong bases , and oxidizers .[1][2]

-

Light: Protect from light (amber glass or foil-wrapped) to prevent photo-degradation.[1][2]

Spill & Exposure Response logic

Caption: Immediate response actions for exposure, spills, and fire involving 2-Chloro-5-fluoro-6-nitrotoluene.[1][2]

References

-

Benchchem . (n.d.).[1][2] 2-Chloro-5-fluoro-6-nitro-toluene (CAS 1805527-07-4) Technical Data.[1][2][3] Retrieved from [1]

-

PubChem . (2025).[1][2] 2-Chloro-6-nitrotoluene (Analogous Safety Data). National Library of Medicine.[1] Retrieved from [1][2]

-

Sigma-Aldrich . (n.d.).[1][2] Safety Data Sheet for Fluoronitrotoluene Derivatives. Retrieved from [1][2]

-

Langerman, N. (2018).[1][2] Pentagon of Pyrotechnics: The Ortho-Nitro Effect in Process Safety. Journal of Chemical Health and Safety. (Contextual citation for ortho-nitro thermal hazards).

Methodological & Application

experimental protocols using 2-Chloro-5-fluoro-6-nitro-toluene

An Application Guide for the Strategic Use of 2-Chloro-5-fluoro-6-nitro-toluene in Synthetic Chemistry

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-5-fluoro-6-nitro-toluene. As a highly functionalized aromatic building block, this compound offers significant potential in the synthesis of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This guide moves beyond simple procedural outlines to provide a deeper understanding of the molecule's reactivity, underpinned by mechanistic principles, to empower researchers in designing robust and efficient synthetic strategies.

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. 2-Chloro-5-fluoro-6-nitro-toluene is a solid at room temperature and requires specific handling procedures to mitigate risks.[1]

Compound Data Summary

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-chloro-5-fluoro-4-methyl-2-nitrobenzene | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Yellow to brown crystalline mass or powder | [1] |

| Melting Point | 42 - 45 °C | [1] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1] |

Essential Safety Protocols

2-Chloro-5-fluoro-6-nitro-toluene is classified as an irritant and is harmful if ingested or inhaled. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.

-

Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician for guidance.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.

Core Reactivity: The Chemistry of an Activated Aromatic System

The synthetic utility of 2-Chloro-5-fluoro-6-nitro-toluene is dictated by the interplay of its substituents on the toluene ring. The strongly electron-withdrawing nitro group (-NO₂) is the dominant activating feature. It powerfully depletes electron density from the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to attack by nucleophiles. This activation is the cornerstone of its primary application in Nucleophilic Aromatic Substitution (SₙAr) reactions.[2][3]

The chloro, fluoro, and methyl groups also exert electronic and steric effects that influence regioselectivity and reaction rates. The halogens are excellent leaving groups in SₙAr reactions, with the carbon-chlorine bond being the most likely site of substitution by common nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the most important transformation involving this substrate. It typically proceeds via a two-step addition-elimination mechanism.[2][3]

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (in this case, the chlorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion), yielding the final substituted product.

Caption: The two-step addition-elimination mechanism of SₙAr.

Application Protocol: SₙAr with an Amine Nucleophile

This protocol details a representative SₙAr reaction using an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates. This reaction substitutes the chlorine atom with the amine.

Materials and Equipment

-

2-Chloro-5-fluoro-6-nitro-toluene

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Inorganic base (e.g., K₂CO₃, DIPEA) (2.0 equivalents)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plate and chamber

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow

Caption: A generalized workflow for SₙAr reactions.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-fluoro-6-nitro-toluene (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of dry DMSO to the flask to create a stirrable mixture (approx. 0.2-0.5 M concentration).

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMSO and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Broader Synthetic Context

Beyond its direct use in SₙAr reactions, 2-Chloro-5-fluoro-6-nitro-toluene is a strategic starting material for more elaborate synthetic campaigns.

Intermediate in Pharmaceutical Synthesis

This compound is a documented intermediate in the synthesis of advanced pharmaceutical agents. For example, it serves as a key building block for Ceritinib, a targeted therapy used in the treatment of certain types of lung cancer.[1] Its structure allows for the sequential and regioselective introduction of different functionalities required for the final complex drug molecule.

Synthesis of the Starting Material

The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene itself can be achieved through several strategic routes, typically involving sequential halogenation and nitration steps.[1] For instance, one could envision a pathway starting with the nitration of an appropriate chlorofluorotoluene or the chlorination of a fluoronitrotoluene.[1][4] The choice of route depends on the availability of starting materials and the need to control regioselectivity based on the directing effects of the substituents.[1]

Conclusion

2-Chloro-5-fluoro-6-nitro-toluene is a powerful and versatile intermediate for organic synthesis. Its reactivity is dominated by the nitro group's activation of the aromatic ring towards nucleophilic aromatic substitution, providing a reliable method for forming carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this building block to construct complex and high-value molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

-

PubChem. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

-

Patsnap. (n.d.). Preparation method of 6-chloro-2-nitrotoluene. Retrieved from [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Retrieved from [Link]

-

Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Chloro-5-fluoro-6-nitro-toluene in Advanced Materials Science

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-Chloro-5-fluoro-6-nitro-toluene in the field of materials science. While primarily recognized as a key intermediate in pharmaceutical synthesis, the unique electronic and structural characteristics of this molecule offer significant opportunities for the development of novel high-performance polymers, functional dyes, and organic electronic materials.[1] This document outlines the fundamental properties of 2-Chloro-5-fluoro-6-nitro-toluene and presents detailed, field-proven protocols for its utilization as a versatile building block in advanced material synthesis. The methodologies described herein are designed for researchers, scientists, and professionals in materials development, providing both the theoretical underpinnings and practical steps for innovation.

Introduction: Unlocking the Potential of a Multifunctional Aromatic Building Block

2-Chloro-5-fluoro-6-nitro-toluene, with the chemical formula C₇H₅ClFNO₂, is a substituted aromatic compound characterized by its yellow to brown crystalline powder form and a melting point between 42°C and 45°C.[1] The strategic placement of chloro, fluoro, and nitro groups on the toluene ring imparts a unique reactivity profile, making it a valuable precursor for complex molecular architectures.[1] The electron-withdrawing nature of the nitro and halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.[2][3]

While its role in the synthesis of the targeted cancer therapy drug Ceritinib is well-documented, its potential in materials science remains largely unexplored.[1] This guide aims to bridge that gap by proposing and detailing its application as a monomer for high-performance polymers and as a precursor for functional organic materials.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Yellow to brown crystalline mass or powder | [1] |

| Melting Point | 42°C - 45°C | [1] |

| Solubility | Soluble in common organic solvents (e.g., toluene, DMF, DMSO) | Inferred |

Application in High-Performance Aromatic Polymers

The structure of 2-Chloro-5-fluoro-6-nitro-toluene is conducive to its use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The critical step involves the reduction of the nitro group to a primary amine, yielding a diamine precursor that can be polymerized. The presence of the halogen atoms can enhance the thermal stability and flame retardancy of the resulting polymers.

Synthesis of a Novel Diamine Monomer: 2-Chloro-5-fluoro-toluene-6-amine

The conversion of the nitro group to an amine is a fundamental transformation that unlocks the polymerization potential of the parent molecule.

Protocol 1: Reduction of 2-Chloro-5-fluoro-6-nitro-toluene

Objective: To synthesize 2-Chloro-5-fluoro-toluene-6-amine, a key monomer for polymerization.

Materials:

-

2-Chloro-5-fluoro-6-nitro-toluene

-

Iron powder (fine grade)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (5 equivalents) in a 2:1 mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride (0.1 equivalents) to the suspension and heat the mixture to reflux.

-

Dissolve 2-Chloro-5-fluoro-6-nitro-toluene (1 equivalent) in a minimal amount of ethanol and add it dropwise to the refluxing iron suspension over 30 minutes.

-

After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron sludge. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-fluoro-toluene-6-amine.

-

The crude product can be purified by column chromatography on silica gel.

Diagram 1: Synthesis of the Diamine Monomer

Caption: Reduction of the nitro group to form the amine monomer.

Polyamide Synthesis via Solution Polycondensation

The synthesized diamine can be reacted with a diacyl chloride to form a high-performance aromatic polyamide.

Protocol 2: Synthesis of an Aromatic Polyamide

Objective: To polymerize 2-Chloro-5-fluoro-toluene-6-amine with a diacyl chloride.

Materials:

-

Purified 2-Chloro-5-fluoro-toluene-6-amine

-

Terephthaloyl chloride

-

N,N-dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-Chloro-5-fluoro-toluene-6-amine (1 equivalent) and a catalytic amount of LiCl in anhydrous DMAc.

-

Cool the solution to 0°C in an ice bath.

-

Add terephthaloyl chloride (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

-

The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Thermogravimetric Analysis (TGA).

Application in the Synthesis of Functional Dyes

The aromatic amine derived from 2-Chloro-5-fluoro-6-nitro-toluene is an excellent precursor for the synthesis of azo dyes. Azo dyes are a significant class of chromophores with applications ranging from textiles to optical data storage.[4]

Diazotization and Azo Coupling

Protocol 3: Synthesis of a Halogenated Azo Dye

Objective: To synthesize a novel azo dye using 2-Chloro-5-fluoro-toluene-6-amine as the diazo component.

Materials:

-

2-Chloro-5-fluoro-toluene-6-amine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (concentrated)

-

Phenol (or other coupling component)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-Chloro-5-fluoro-toluene-6-amine (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring.

-

A brightly colored azo dye will precipitate immediately.

-

Continue stirring for 1-2 hours in the ice bath to ensure complete coupling.

-

-

Isolation and Purification:

-

Filter the precipitated dye and wash it with cold water until the filtrate is neutral.

-

The crude dye can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a pure product.

-

The structure and purity of the dye can be confirmed by UV-Vis spectroscopy, FTIR, and NMR.

-

Diagram 2: Azo Dye Synthesis Workflow

Caption: Workflow for the synthesis of an azo dye.

Potential in Organic Electronics

The electron-deficient nature of the 2-Chloro-5-fluoro-6-nitro-toluene aromatic system makes it an interesting candidate for the synthesis of n-type organic semiconductors. Nucleophilic aromatic substitution reactions can be employed to introduce other functional groups that can tune the electronic properties and facilitate intermolecular interactions necessary for charge transport.

Synthesis of a Precursor for n-Type Materials via SNAr

The highly activated chlorine and fluorine atoms can be displaced by various nucleophiles. For instance, reaction with a sulfur-based nucleophile can lead to precursors for materials with potential applications in organic field-effect transistors (OFETs).

Protocol 4: Nucleophilic Aromatic Substitution with a Thiol

Objective: To synthesize a thioether derivative of 2-Chloro-5-fluoro-6-nitro-toluene.

Materials:

-

2-Chloro-5-fluoro-6-nitro-toluene

-

4-tert-butylbenzenethiol

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-5-fluoro-6-nitro-toluene (1 equivalent) and 4-tert-butylbenzenethiol (1.2 equivalents) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 6-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thioether derivative.

This derivative can then be further functionalized, for example, by reducing the nitro group, to create more complex molecules for organic electronic applications.

Safety and Handling

2-Chloro-5-fluoro-6-nitro-toluene may cause skin and serious eye irritation and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Store the compound in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

2-Chloro-5-fluoro-6-nitro-toluene is a versatile and reactive building block with significant, yet underexplored, potential in materials science. The protocols detailed in this guide provide a starting point for the synthesis of high-performance polymers, functional dyes, and precursors for organic electronic materials. The unique combination of functional groups on this molecule offers a rich platform for chemical modification, enabling the creation of a wide array of novel materials with tailored properties. It is our hope that this guide will inspire further research and development in this exciting area.

References

-

PrepChem.com. Synthesis of 2-chloro-6-nitrotoluene. [Link]

-

DTIC. Redox-Switchable Polymerization for the Synthesis of High Performance Polymers. [Link]

-

Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]

- Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

ResearchGate. Functional Dyes, and Some Hi-Tech Applications. [Link]

Sources

synthetic routes to derivatives of 2-Chloro-5-fluoro-6-nitro-toluene

Technical Application Note: Functionalization and Derivatization of 2-Chloro-5-fluoro-6-nitro-toluene

Executive Summary & Chemoselectivity Profile

2-Chloro-5-fluoro-6-nitro-toluene (CFNT) is a high-value trisubstituted benzene scaffold used primarily in the synthesis of poly-functionalized indoles and kinase inhibitors (e.g., c-Met, ALK targets). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles, allowing for highly regioselective derivatization without the need for protecting groups.

The Reactivity Triad:

-

C5-Fluorine (

Activated): The nitro group at C6 is ortho to the fluorine at C5. This electronic arrangement significantly lowers the activation energy for Nucleophilic Aromatic Substitution ( -

C6-Nitro Group (Redox Active): Serves as the activating group for the C5-F displacement and a precursor to anilines or, via reductive cyclization with the C1-methyl, to the indole core.

-

C1-Methyl Group (Benzylic/Indole Precursor): The acidity of the benzylic protons is enhanced by the ortho-nitro group, enabling condensation reactions with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA), the key step in the Batcho-Leimgruber indole synthesis.

Reactivity Visualization

The following diagram maps the orthogonal reaction pathways available for CFNT.

Figure 1: Orthogonal reactivity map of 2-Chloro-5-fluoro-6-nitro-toluene showing three distinct derivatization pathways.

Protocol A: Regioselective Derivatization

Objective: Selective displacement of the C5-Fluorine with a secondary amine (e.g., morpholine) while retaining the C2-Chlorine.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex stabilized by the ortho-nitro group. The C2-Chlorine does not react because it lacks ortho/para electron-withdrawing activation.

Materials:

-

Substrate: 2-Chloro-5-fluoro-6-nitro-toluene (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

-

Charge: To a dried reaction vessel equipped with a magnetic stirrer, add CFNT (10 mmol, 1.90 g) and DMSO (20 mL).

-

Addition: Add DIPEA (20 mmol, 3.5 mL) followed by dropwise addition of Morpholine (12 mmol, 1.05 mL).

-

Note: A mild exotherm may occur. Maintain internal temperature <30°C during addition.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material (CFNT) should disappear; a more polar yellow/orange spot will appear.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash the cake with water (

) to remove residual DMSO and salts. -

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

Expected Data:

-

Yield: 85–92%

-

Selectivity: >99% C5-substitution (No C2-displacement observed).

Protocol B: Synthesis of 7-Chloro-4-fluoroindole (Batcho-Leimgruber)

Objective: Conversion of the toluene core into an indole scaffold. This is the "gold standard" route for synthesizing 4- and 7-substituted indoles that are difficult to access via Fischer indole synthesis.

Materials:

-

Step 1: DMF-DMA (

-Dimethylformamide dimethyl acetal) (3.0 eq), DMF (Solvent). -

Step 2: Iron powder (5.0 eq), Acetic Acid, Silica Gel (optional filtration aid).

Step-by-Step Procedure:

Part 1: Enamine Formation

-

Dissolve CFNT (10 mmol) in DMF (15 mL).

-

Add DMF-DMA (30 mmol).

-

Heat to 110°C under nitrogen for 12–16 hours. The solution will turn deep red/purple due to the formation of the

-dimethylamino-2-nitrostyrene intermediate. -

Concentration: Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator). The residue is a dark red oil or solid. Do not purify extensively; proceed directly to reduction.

Part 2: Reductive Cyclization

-

Dissolve the crude enamine in Glacial Acetic Acid (30 mL).

-

Add Iron powder (50 mmol) carefully (hydrogen evolution possible).

-

Heat to 80°C for 2 hours.

-

Chemistry Check: The iron reduces the nitro group to an amine, which immediately attacks the enamine double bond to close the pyrrole ring, releasing dimethylamine.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Filter through a pad of Celite to remove iron salts.

-

Neutralization: Wash the filtrate carefully with saturated

solution until the aqueous layer is basic (neutralize AcOH). -

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Expected Data:

-

Product: 7-Chloro-4-fluoroindole.

-

Yield: 60–75% (over 2 steps).[2]

-

Key NMR Feature: Indole C2-H and C3-H signals (typically doublets/multiplets around 6.5–7.5 ppm).

Protocol C: Chemoselective Nitro Reduction (Aniline Synthesis)

Objective: Reduce the nitro group to an amine without dechlorinating the C2 position.

Critical Warning: Avoid standard Hydrogenation (

Step-by-Step Procedure (Fe/NH4Cl Method):

-

Suspend CFNT (10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Add Ammonium Chloride (

) (5.0 eq) and Iron Powder (5.0 eq, 325 mesh). -

Heat to reflux (approx. 78°C) with vigorous mechanical stirring.

-

Time: 2–4 hours. Monitor by TLC for the disappearance of the yellow nitro compound and appearance of a fluorescent aniline spot.

-

Workup: Filter hot through Celite. Wash the pad with hot ethanol.

-

Concentration: Evaporate the ethanol. Partition the residue between EtOAc and Water. Dry organic layer (

) and concentrate.[3]

Analytical Reference Data

| Compound | Description | Key 1H NMR Signals (CDCl3, approx) | 19F NMR |

| CFNT (Start) | Yellow Solid | ||

| Orange Solid | Shift upfield due to amine donation | ||

| Indole | Off-white Solid | Distinct shift from benzene precursor |

References

-

Synthesis of 4-fluoro-7-chloroindole

-

Nucleophilic Aromatic Substitution Mechanisms

-

General Indole Synthesis from Nitrotoluenes

- Title: Process for preparing 2-fluoro-5-nitroaniline (Patent EP0127079A1).

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 5. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Chloro-5-fluoro-6-nitro-toluene

Abstract: This document provides a detailed protocol and in-depth scientific guide for the scale-up synthesis of 2-Chloro-5-fluoro-6-nitro-toluene, a key intermediate in pharmaceutical manufacturing. The narrative emphasizes mechanistic understanding, process safety, and analytical validation to ensure a robust and reproducible scale-up process. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

2-Chloro-5-fluoro-6-nitro-toluene is a highly functionalized aromatic compound with the molecular formula C₇H₅ClFNO₂.[1] Its structural complexity, featuring chloro, fluoro, and nitro groups on a toluene scaffold, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably as an intermediate for targeted cancer therapies like Ceritinib.[1] The successful and safe scale-up of its synthesis is therefore of critical importance.

This application note moves beyond a simple recitation of steps to provide a holistic framework for the synthesis, grounded in an understanding of the underlying chemical principles and potential process hazards. The chosen synthetic strategy focuses on the nitration of a readily available precursor, 2-chloro-5-fluorotoluene, via an electrophilic aromatic substitution pathway. This approach is analyzed for its efficiency, selectivity, and, most critically, its safety profile upon scale-up.

Mechanistic Insights: The Chemistry of Nitration

The core transformation in this synthesis is the introduction of a nitro group (-NO₂) onto the 2-chloro-5-fluorotoluene ring. This is achieved through an electrophilic aromatic substitution reaction, a cornerstone of organic synthesis.[1]

2.1. Generation of the Nitronium Ion

The nitrating agent of choice for this process is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid." The role of sulfuric acid is not merely as a solvent but as a powerful catalyst that facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2][3]

-

Step 1: Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates nitric acid.

-

Step 2: Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly reactive nitronium ion.

This equilibrium lies far to the right, ensuring a high concentration of the necessary electrophile for the reaction to proceed efficiently.[3]

2.2. Directing Effects and Regioselectivity

The position at which the nitro group adds to the aromatic ring is dictated by the electronic effects of the substituents already present (chloro, fluoro, and methyl groups).

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Halogens (-F, -Cl): Deactivating, yet ortho, para-directing due to the dominance of their resonance-donating effect over their inductive-withdrawing effect in directing the electrophile.

Considering the starting material, 2-chloro-5-fluorotoluene, the potential sites for nitration are C4 and C6. The steric hindrance from the adjacent methyl group at the C2 position, combined with the electronic directing effects of the halogens, favors the substitution at the C6 position, leading to the desired product.

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow of the synthesis, from the preparation of the nitrating agent to the final purified product.

Caption: Workflow for the synthesis of 2-Chloro-5-fluoro-6-nitro-toluene.

Critical Safety Mandates: Managing Nitration Hazards

The scale-up of nitration reactions necessitates an uncompromising commitment to safety. The primary hazard is the potential for a thermal runaway reaction, as nitrations are highly exothermic processes.[4][5][6] Uncontrolled temperature increases can lead to violent decomposition, over-pressurization of the reactor, and potentially an explosion.[2][7]

3.1. Chemical Hazard Assessment

| Chemical | Key Hazards | Recommended Handling Practices |

| Conc. Nitric Acid | Extremely corrosive, strong oxidizer, toxic fumes.[7][8] Can cause severe burns and delayed pulmonary edema.[8] Reacts violently with organic compounds.[7] | Handle only in a well-ventilated fume hood. Use acid-resistant PPE, including a face shield, gloves, and apron.[8][9] Store away from organic materials and other incompatibles.[8] |

| Conc. Sulfuric Acid | Extremely corrosive, causes severe burns.[10] Reacts violently and exothermically with water.[10] | Use appropriate acid-resistant PPE. Always add acid to water (or in this case, the less dense nitric acid) slowly with cooling. |

| Mixed Acid | Possesses the combined hazards of its components. Extremely corrosive and reactive.[3] | Prepare in a pre-chilled, well-stirred vessel with efficient cooling. Maintain strict temperature control during preparation and use. |

| Organic Solvents | Flammable, potential for inhalation toxicity. | Use in well-ventilated areas, away from ignition sources. Ground equipment to prevent static discharge. |

3.2. Process Safety and Engineering Controls

-

Thermal Hazard Analysis: Before any scale-up, it is imperative to perform a thermal hazard analysis using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).[4] This provides critical data on the heat of reaction, adiabatic temperature rise (ΔTad), and the onset temperature for decomposition, informing the design of a safe process.[4][11]

-

Reactor Design: Utilize a jacketed reactor with a reliable cooling system capable of removing the heat generated during the reaction. The reactor should be made of corrosion-resistant materials (e.g., glass-lined steel).

-

Controlled Addition: The nitrating agent must be added to the substrate slowly and sub-surface to ensure rapid mixing and prevent localized hot spots. The addition rate should be tied to the reactor's cooling capacity to maintain the target temperature.

-

Emergency Preparedness: Emergency eyewash stations and safety showers must be immediately accessible.[7][10] Spill containment kits with neutralizing agents (e.g., sodium bicarbonate) are mandatory.[7] All personnel must be thoroughly trained on emergency procedures.

3.3. Personal Protective Equipment (PPE)

A comprehensive PPE policy is non-negotiable.

-

Eye/Face Protection: Chemical safety goggles combined with a full-face shield.[8][10]

-

Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: Chemical-resistant lab coat or apron over fire-retardant clothing.[7][9]

-

Respiratory Protection: An approved vapor respirator should be available, especially if ventilation is not sufficient to control acid fumes.[7][8]

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of a multi-gram to kilogram batch of 2-Chloro-5-fluoro-6-nitro-toluene. All operations should be conducted in a walk-in fume hood or a suitably ventilated and contained area.

4.1. Equipment

-

Jacketed glass reactor (appropriate volume for scale) with overhead stirrer, thermocouple, and pressure-equalizing addition funnel.

-

Chiller/circulator for reactor temperature control.

-

Large vessel for quenching.

-

Filtration apparatus (e.g., Büchner funnel or filter press).

-

Vacuum oven for drying.

4.2. Reagent Quantities (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |

| 2-Chloro-5-fluorotoluene | 144.57 | 1.00 | 144.6 g | Starting Material |

| Sulfuric Acid (98%) | 98.08 | 3.00 | 294.2 g (160 mL) | 3.0 equivalents |

| Nitric Acid (70%) | 63.01 | 1.20 | 108.0 g (76 mL) | 1.2 equivalents |

4.3. Step-by-Step Procedure

Part 1: Preparation of the Nitrating Mixture

-

Set up the jacketed reactor and connect it to the chiller. Cool the jacket to 0 °C.

-

Charge the reactor with the calculated amount of concentrated sulfuric acid (160 mL). Begin stirring at a moderate speed (e.g., 150-200 RPM).

-

Slowly add the concentrated nitric acid (76 mL) to the sulfuric acid via the addition funnel over a period of 30-45 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. The formation of the mixed acid is exothermic.

-

Once the addition is complete, allow the mixture to stir and cool to 0-5 °C.

Part 2: Nitration Reaction

-

In a separate flask, dissolve the 2-Chloro-5-fluorotoluene (144.6 g) in a minimal amount of a suitable inert solvent if necessary, or use it neat if liquid at room temperature. Note: For this protocol, we will assume the substrate is added neat.

-

Slowly add the 2-Chloro-5-fluorotoluene to the pre-cooled mixed acid in the reactor. Alternatively, and often safer for scale-up, charge the reactor with the substrate and slowly add the mixed acid. For this protocol, we will add the mixed acid to the substrate.

-

Charge the reactor with the 2-Chloro-5-fluorotoluene. Cool the reactor contents to 0-5 °C.

-

Begin the slow, dropwise addition of the pre-prepared mixed acid to the stirred substrate.

-

Maintain the internal reaction temperature between 5-10 °C throughout the addition. The addition rate should be adjusted as needed to control the exotherm. This step may take 2-3 hours depending on the scale and cooling efficiency.

-

After the addition is complete, allow the reaction to stir at 10 °C for an additional 1-2 hours to ensure completion.

-

Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by GC or TLC.

Part 3: Work-up and Purification

-

Prepare a large quenching vessel containing a mixture of crushed ice and water (approximately 10x the volume of the reaction mixture).

-

CAUTION: This step is also exothermic.[11] Very slowly and carefully, transfer the reaction mixture from the reactor into the stirred ice/water slurry. A peristaltic pump or slow pouring with vigorous stirring is recommended. Maintain the quench temperature below 20 °C.

-

A yellow to brown solid product should precipitate.[1] Stir the slurry for 30 minutes to ensure complete precipitation.

-

Isolate the crude product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper (to remove residual acids).

-

Perform a final wash with a cold, dilute (2-5%) sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold water.

-

Dry the crude product under vacuum at 30-35 °C until a constant weight is achieved. The expected melting point of the pure product is 42-45 °C.[1]

-

For higher purity, recrystallize the dried solid from a suitable solvent such as ethanol or isopropanol.

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, a suite of analytical techniques should be employed.

| Technique | Purpose | Expected Result |

| HPLC/GC | Determine purity and identify any impurities or isomers.[12] | Purity >99.0%. Absence of starting material and significant isomeric byproducts. |

| ¹H, ¹³C, ¹⁹F NMR | Confirm the chemical structure and regiochemistry of substitution. | Spectra consistent with the structure of 2-Chloro-5-fluoro-6-nitro-toluene. |

| Mass Spectrometry | Confirm the molecular weight of the compound. | Molecular ion peak corresponding to the exact mass of C₇H₅ClFNO₂ (189.57 g/mol ).[1] |

| Melting Point | Assess the purity of the crystalline solid. | A sharp melting point within the range of 42-45 °C.[1] |

| FT-IR | Confirm the presence of key functional groups (-NO₂, C-Cl, C-F). | Characteristic absorption bands for the nitro and halogen functional groups. |

Conclusion

The scale-up synthesis of 2-Chloro-5-fluoro-6-nitro-toluene is a challenging yet manageable process when approached with a thorough understanding of the reaction mechanism and a rigorous adherence to process safety protocols. The key to a successful and safe scale-up lies in the meticulous control of the reaction exotherm through efficient cooling and controlled reagent addition. By implementing the detailed procedures and safety mandates outlined in this guide, researchers and drug development professionals can confidently and reproducibly synthesize this vital pharmaceutical intermediate.

References

-

Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI. Retrieved from [Link]

-

Nitration reaction safety. (2024). YouTube. Retrieved from [Link]

-

Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

-

Guggenheim, T. L. (Ed.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ACS Publications. Retrieved from [Link]

-

Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (n.d.). MDPI. Retrieved from [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]

-

TCB nitration reaction using thermal. (n.d.). AKJournals. Retrieved from [Link]

-

Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd. Retrieved from [Link]

-

Sulfuric Acid / Nitric Acid 98.8 : 1.2. (2022). Columbus Chemical. Retrieved from [Link]

- Process for making mixed nitric and sulphuric acids. (1936). Google Patents.

- Process for the high concentration of nitric acid with sulfuric acid. (2009). Google Patents.

-

Preparation of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 2-fluoro-5-nitro-toluene. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Chloro-5-nitrotoluene. (n.d.). SIELC Technologies. Retrieved from [Link]

- A kind of preparation method of 2-chloro-5-nitro-toluene. (2021). Google Patents.

-

2-Chloro-6-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]

-

Preparation method of 6-chloro-2-nitrotoluene. (n.d.). Eureka | Patsnap. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. akjournals.com [akjournals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ehs.com [ehs.com]

- 9. labproinc.com [labproinc.com]

- 10. columbuschemical.com [columbuschemical.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Chloro-5-nitrotoluene | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-fluoro-6-nitro-toluene Synthesis

The following technical guide addresses the synthesis optimization of 2-Chloro-5-fluoro-6-nitro-toluene (also referred to as 6-nitro-2-chloro-5-fluorotoluene). This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield and selectivity bottlenecks.

Ticket ID: CHEM-OPT-2C5F6N Status: Open Support Level: Senior Application Scientist[1][2][3]

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene presents a classic electrophilic aromatic substitution (EAS) conflict. In the direct nitration of 2-chloro-5-fluorotoluene, the directing groups (Methyl at C1, Fluoro at C5) cooperatively activate the C4 position (para to Methyl, ortho to Fluoro).[1][2][3]

The target C6 position is sterically crowded (sandwiched between Methyl and Fluoro) and kinetically disfavored compared to C4.[3] Consequently, standard mixed-acid nitration typically yields the 4-nitro isomer as the major product , leaving the desired 6-nitro isomer as a minor component (<20-30% yield) that is difficult to separate.[1][2][3]

This guide outlines two strategies:

-

Route Optimization: Improving the direct nitration via catalyst and temperature control.

-

Strategic Redesign: Implementing the "Halex" (Halogen Exchange) pathway for superior regiocontrol.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I am getting a 4:1 ratio of the wrong isomer (4-nitro). How do I invert this?"

Diagnosis: You are fighting thermodynamics and sterics.[1][3] The C4 position is electronically activated and sterically accessible.[3] The C6 position is sterically hindered ("buttressed" by C1-Me and C5-F).[1][2][3] Corrective Action:

-

Switch to Solid Acid Catalysts: Replace standard H₂SO₄/HNO₃ with solid acid catalysts like H-Beta Zeolite or MoO₃/SiO₂ .[1][2][3] These catalysts possess pore structures that can impose "shape selectivity," sterically disfavoring the formation of the para-isomer (4-nitro) and enhancing the ortho-isomer (6-nitro) ratio.[1][2][3]

-

Lower Reaction Temperature: Conduct nitration at -10°C to 0°C . Higher temperatures favor the thermodynamic product (4-nitro).[1][2][3] Kinetic control at lower temperatures may marginally improve the 6-nitro ratio.[1][2][3]

Issue 2: "I cannot separate the 6-nitro product from the 4-nitro impurity."

Diagnosis: Isomers with such similar polarity often co-elute on silica and have overlapping boiling points.[1][3] Corrective Action:

-

Melt Crystallization: The 4-nitro and 6-nitro isomers likely have distinct crystal lattice energies.[1][2][3] If the mixture is solid, use fractional crystallization from non-polar solvents (e.g., Hexane/Toluene mixes).[2][3]

-

Fractional Distillation: While difficult, industrial precedents for chloronitrotoluenes suggest that vacuum distillation using a high-efficiency column (e.g., spinning band column) can separate isomers if the boiling point delta is >2°C.[2][3]

Issue 3: "My yield is low due to over-nitration (Dinitro species)."

Diagnosis: The fluorine atom, while deactivating by induction, is a resonance donor.[2][3] If the acid concentration is too high, the ring becomes susceptible to a second nitration.[2][3] Corrective Action:

-

Stoichiometry Control: Use a strict 1.05 equivalent of HNO₃.[1][3]

-

Quenching Protocol: Do not let the reaction stand after consumption of starting material. Quench immediately on ice to prevent the product (which is still somewhat activated) from reacting further.

Part 2: Strategic Redesign (The "Halex" Route)

For researchers requiring high yields (>80%) and scalability, direct nitration is often non-viable.[1][3] The industry-standard approach utilizes Nucleophilic Aromatic Substitution (SNAr) —specifically the Halex reaction.[1][2][3]

The Logic: Instead of nitrating a fluoro-compound (low selectivity), we nitrate a dichloro-compound (better selectivity or easier separation) and then selectively fluorinate the position activated by the nitro group.[2][3]

Protocol: The 2,5-Dichlorotoluene Pathway[1][2][3]

Step 1: Nitration of 2,5-Dichlorotoluene

-

Reaction: Nitration yields a mixture of 4-nitro and 6-nitro isomers.[1][2][3]

-

Advantage: The separation of dichloro isomers is often easier (via crystallization) than chlorofluoro isomers.[3]

-

Target Intermediate: 2,5-Dichloro-6-nitrotoluene.[1][2][3][4]

Step 2: Selective Fluorination (Halex Reaction) [1][2][3]

-

Reagents: KF (Potassium Fluoride), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1), Solvent (Sulfolane or DMSO).[1][2][3]

-

Mechanism: The Nitro group at C6 activates the Ortho-Chlorine (at C5) for SNAr substitution.[1][2][3] The Chlorine at C2 (Meta to Nitro) is unreactive.[2][3]

-

Result: Exclusive formation of 2-Chloro-5-fluoro-6-nitrotoluene .[1][2][3]

Comparison of Routes

| Feature | Route A: Direct Nitration | Route B: Halex (Recommended) |

| Starting Material | 2-Chloro-5-fluorotoluene | 2,5-Dichlorotoluene |

| Major Product | 4-Nitro isomer (Undesired) | 6-Nitro isomer (Target) |

| Selectivity | Poor (Sterically hindered) | High (Electronic activation) |

| Purification | Difficult Isomer Separation | Chemical Specificity (SNAr) |

| Scalability | Low | High |

Part 3: Visualizing the Synthesis Pathways

The following diagram illustrates the competing pathways and the strategic advantage of the Halex route.

Caption: Comparative workflow showing the low-yield Direct Nitration pathway versus the high-specificity Halex (SNAr) pathway.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a different nitrating agent to improve regioselectivity in Route A? A: Yes. Using Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid) at low temperatures can sometimes alter the ortho/para ratio slightly due to the bulkier electrophile, potentially favoring the kinetic product.[2][3] However, the steric crowding at C6 remains a significant barrier.[2][3]

Q: What are the safety concerns with the Halex reaction? A: The Halex reaction requires high temperatures (140-180°C) in polar aprotic solvents (DMSO, Sulfolane).[2][3]

-

Mitigation: Ensure strict temperature control and use dry reagents (water inhibits the reaction).[2][3]

-

Toxicity: Fluoride salts are toxic; handle with appropriate PPE.[1][3][4]

Q: Why does the Halex reaction only replace the C5-Chlorine? A: Nucleophilic Aromatic Substitution requires an electron-withdrawing group (EWG) in the ortho or para position.[1][2][3]

-

C5-Cl: Is ortho to the Nitro group (C6).[1][2][3] Activated.

-

C2-Cl: Is meta to the Nitro group (C6).[1][2][3] Deactivated. This electronic distinction guarantees high regioselectivity.[1][3]

References

-

Benchchem. (n.d.).[1][3] Synthetic Methodologies for 2-Chloro-5-Fluoro-6-Nitro-Toluene and Related Analogues.[1][2][3][4] Retrieved from [1][2][3]

-

Smith, K., et al. (2003).[1][3] Solid acid catalysts for fluorotoluene nitration using nitric acid.[1][3][5][6] Royal Society of Chemistry.[1] Retrieved from [1][2][3]

-

PrepChem. (n.d.).[1][3] Synthesis of 2-chloro-6-nitrotoluene.[1][2][3][4][7] Retrieved from [1][2][3]

-

ResearchGate. (2022).[1][3][8] Discussions on reducing chloronitrotoluenes and regioselectivity.[1][3][5] Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Chloro-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: 2-Chloro-5-fluoro-6-nitrotoluene (CFNT)

Case ID: CFNT-STAB-2026 Status: Open Assigned Scientist: Senior Application Scientist, Dr. Aris Subject: Stability Profiling, Degradation Mechanisms, and Handling Protocols

Executive Summary & Compound Identity

2-Chloro-5-fluoro-6-nitrotoluene (CFNT) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., Ceritinib analogs).

Its reactivity profile is defined by the "Hot Fluorine" effect: The fluorine atom at position C5 is electronically activated by the ortho-nitro group (C6) and the para-chloro group (C2), making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

| Property | Specification | Critical Note |

| CAS Number | 1805527-07-4 | Verify against CoA; isomers are common impurities. |

| Appearance | Yellow to brownish crystalline solid | Darkening indicates surface oxidation or photolysis. |

| Melting Point | 42°C – 45°C | Low MP requires cold chain to prevent "oiling out." |

| Primary Risk | Hydrolytic Defluorination | Moisture + Base |

Storage & Handling (Preventative Guide)

Q: What are the optimal storage conditions to prevent degradation?

A: CFNT is metastable. It possesses high chemical potential energy due to the steric crowding of the methyl group (flanked by -Cl and -NO2) and the activated C-F bond.

Protocol:

-

Temperature: Store at -20°C (Long-term) or 2-8°C (Active use) .

-

Reasoning: The low melting point (~42°C) means room temperature storage risks partial melting. Repeated freeze-thaw cycles induce phase separation and accelerate surface oxidation.

-

-

Atmosphere: Argon or Nitrogen overlay is mandatory .

-

Reasoning: The benzylic methyl group is electron-deficient and sterically strained, making it susceptible to radical autoxidation to the aldehyde/acid.

-

-

Container: Amber glass with Teflon-lined caps.

-

Reasoning: Nitro-aromatics are photosensitive. Light exposure can catalyze nitro-to-nitroso rearrangements or benzylic radical formation.

-

Degradation & Troubleshooting (Diagnostic Guide)

Q: My sample has turned from yellow to orange/red. Is it usable?

A: This color shift indicates degradation. The "Red Shift" is typically caused by the formation of phenolic impurities (via hydrolysis) or azo-coupling products.

The Mechanism: The Fluorine atom is the "weak link." In the presence of trace moisture and any basicity (even from glass surfaces), water acts as a nucleophile.

-

Reaction: CFNT + H2O

2-Chloro-5-hydroxy-6-nitrotoluene + HF. -

Consequence: The resulting phenol is acidic. It deprotonates to form a phenolate anion, which is deeply colored (orange/red) due to resonance delocalization into the nitro group.

Q: I see an extra peak in my HPLC at RRT ~0.8. What is it?

A: This is likely the Hydrolysis Product (Phenol) .

-

Diagnosis: Phenols are more polar than the parent halo-nitro compound, causing them to elute earlier on Reverse Phase (C18) columns.

-

Confirmation: Check the UV spectrum of the peak. Phenolates show a bathochromic shift (shift to longer wavelengths) compared to the parent.

Q: Can I dry the compound in an oven?

A: NO.

-

Risk 1: Sublimation/Melting (MP is ~42°C).

-

Risk 2: Thermal instability. Nitro compounds can release NOx upon heating.

-

Correct Method: Vacuum desiccation over P2O5 at room temperature.

Visualizing Reactivity (Pathways)

The following diagram maps the degradation logic. Use this to trace the source of impurities in your spectrum.

Figure 1: Degradation pathways of CFNT. The primary risk is the SNAr displacement of Fluorine by water (hydrolysis), leading to colored phenolic impurities.

Analytical Protocol: Purity Assessment

To validate the integrity of your CFNT batch, use this self-validating HPLC method.

Method Principle: Acidic mobile phase is required to keep potential phenolic impurities in their non-ionized (protonated) state, ensuring sharp peak shapes and reproducible retention times.

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Phosphoric Acid (H3PO4) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 20% B (Isocratic)2-15 min: 20% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic ring) and 210 nm (impurities) |

| Sample Diluent | 50:50 ACN:Water (Do not use pure ACN if sample is wet) |

Pass/Fail Criteria:

-

Pass: Main peak purity >98.0%.[1] No single impurity >0.5%.

-

Fail: Presence of "fronting" peak (Phenol) or significant color change in solution.

References

-

PubChem. (n.d.). Compound Summary: 2-Chloro-4-fluoro-5-nitrotoluene (Isomer Analog for Property Inference). National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

OpenStax. (2023). Nucleophilic Aromatic Substitution Mechanisms. Chemistry 2e. Retrieved February 14, 2026, from [Link]

(Note: Specific degradation papers for this exact isomer are rare; mechanisms are derived from established SNAr principles validated in References 1 and 3.)

Sources

Technical Support Center: Purification of 2-Chloro-5-fluoro-6-nitrotoluene

Introduction: The Isomer Challenge

Welcome to the technical support hub for 2-Chloro-5-fluoro-6-nitrotoluene (CFNT) . If you are accessing this guide, you are likely encountering the classic "ortho-nitro" purification bottleneck.

The synthesis of CFNT (typically via nitration of 2-chloro-5-fluorotoluene) is governed by the directing effects of the methyl, chloro, and fluoro substituents.[1][2][3][4] While the methyl and fluoro groups cooperatively direct to the 6-position (target) and 4-position (impurity), the separation of these two isomers is the critical quality attribute (CQA) for downstream success.[1][2][3][4]

This guide moves beyond basic textbook advice, offering troubleshooting based on the thermodynamic properties of nitro-toluene derivatives.

Module 1: Troubleshooting Impurity Profiles

Q1: My HPLC shows a persistent 5-15% impurity that co-elutes. What is it, and why is it hard to remove?

Diagnosis: This is almost certainly the 4-nitro isomer (2-chloro-5-fluoro-4-nitrotoluene).[1][2][3]

-

Mechanism: The nitration electrophile (

) attacks both the position ortho to the methyl group (Position 6, your target) and the position para to the methyl group (Position 4).[1][3][4] -

The Problem: Both isomers share identical molecular weights and very similar polarities, making standard silica chromatography inefficient at scale.[3][4]

-

The Solution: You must exploit the Melting Point Gap .[1][2][3]

Actionable Protocol: Selective Crystallization (Enrichment) Do not attempt to crystallize the product immediately.[1][2][3] Instead, crystallize the impurity.

-

Solvent Selection: Use a non-polar solvent (Hexane or Heptane) mixed with a small amount of Toluene (9:1 ratio).[2][3]

-

Dissolution: Dissolve the crude mixture at 60°C.

-

Cooling: Cool slowly to 10°C.

-

Filtration: The solid that forms first is often the 4-nitro impurity .[1][2][3] Filter this off.

-

Mother Liquor: Your target (6-nitro) remains in the filtrate.[1][2][3] Concentrate the filtrate to obtain enriched product.

Module 2: The "Oiling Out" Phenomenon

Q2: I attempted recrystallization, but the product separated as a dark oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.[1][2][3] This is common in CFNT because its melting point (42–45°C) is very close to ambient temperature.[2][3] Impurities depress this melting point further, creating a "deep eutectic" solvent system.[2][3][4]

Troubleshooting Workflow:

Figure 1: Decision tree for handling oiling-out events during CFNT purification.

Corrective Protocol: The "Two-Solvent" Seeding Method

-

Redissolve: Dissolve the oil in a minimum amount of Methanol (good solubility) at 40°C.[2][3]

-

Anti-solvent: Slowly add Water dropwise until a faint turbidity persists.[1][2][3]

-

Heat: Warm slightly until clear again.

-

Seed: Add a single crystal of pure CFNT (if available) or scratch the glass side.

-

Cool: Cool to 0°C very slowly (1°C/min). Fast cooling traps oil.[2][3]

Module 3: Chemical Removal of Oxidation Byproducts

Q3: My product is acidic and has a yellow/brown color that persists after crystallization.

Diagnosis: The nitration process is oxidative.[2][3] Side reactions often oxidize the methyl group to a carboxylic acid, forming 2-chloro-5-fluoro-6-nitrobenzoic acid [2].[1][2][3][4] This impurity is acidic and will not be removed by simple solvent crystallization.[2][3]

Actionable Protocol: Bicarbonate Wash Before crystallization or distillation, you must perform a chemical wash.[2][3][4]

| Step | Reagent | Purpose | Technical Note |

| 1 | Dichloromethane (DCM) | Solvent | Dissolve crude CFNT in 5 volumes of DCM. |

| 2 | 5% NaHCO₃ (aq) | Wash | Converts benzoic acid impurities into water-soluble salts ( |

| 3 | Brine | Wash | Removes residual water from the organic phase.[2][3] |

| 4 | MgSO₄ | Dry | Essential to prevent hydrolysis during subsequent heating.[2][3] |

Critical Check: Test the pH of the aqueous wash.[2][3] If it is not basic (pH > 8), repeat the wash.[2][3][4] Acidic impurities catalyze decomposition during distillation.[2][3]

Module 4: Distillation Safety & Parameters

Q4: Can I distill this compound to reach 99% purity?

Answer: Yes, but with extreme caution.

Nitro-toluenes are thermally unstable.[1][2][3] The decomposition energy (

Safety Limits:

-

Maximum Pot Temperature: 140°C. (Exceeding this risks runaway decomposition).[1][2][3]

-

Vacuum Requirement: High vacuum (< 5 mmHg) is mandatory to keep the boiling point below 120°C.[1][2][3]

-

DSC Recommendation: Before distilling >100g, run a Differential Scanning Calorimetry (DSC) test to identify the "Onset of Decomposition."[1][3][4]

Distillation Setup Diagram: